

Application Notes and Protocols for Generating and Validating an Anti-Osmotin Antibody

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Compound of Interest

Compound Name: *osmotin*

Cat. No.: *B1177005*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Osmotin is a member of the pathogenesis-related (PR)-5 protein family found in plants, playing a crucial role in defense mechanisms against both biotic and abiotic stresses.[1][2] It exhibits antifungal properties by permeabilizing the plasma membrane of fungal pathogens.[3][4] Interestingly, **osmotin** shares structural and functional homology with mammalian adiponectin, an insulin-sensitizing hormone.[1][5] This homology allows **osmotin** to interact with adiponectin receptors in mammalian cells, suggesting its potential as a therapeutic agent.[1][5][6] The generation and validation of specific anti-**osmotin** antibodies are therefore critical for research into its physiological functions and therapeutic applications.

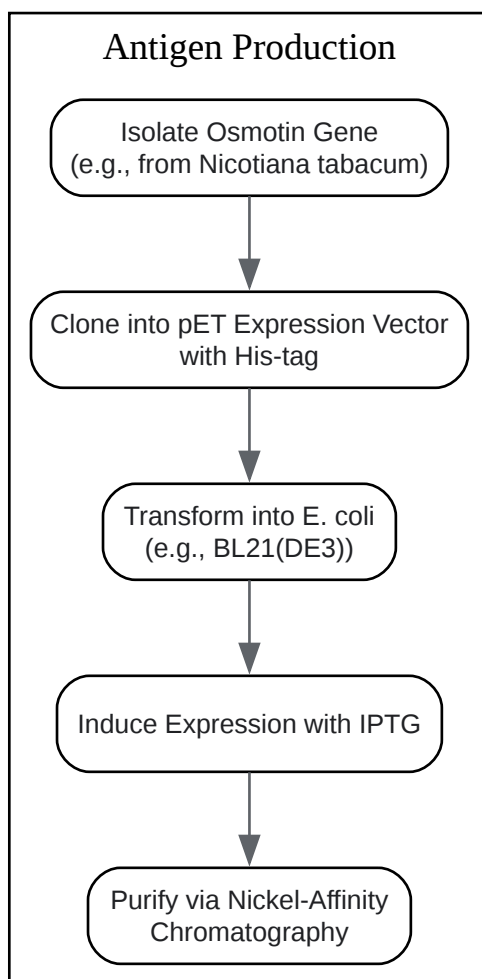
These application notes provide a comprehensive guide to generating a specific anti-**osmotin** antibody, followed by detailed protocols for its validation using Western Blot, ELISA, and Immunohistochemistry.

Section 1: Generation of Anti-Osmotin Antibody

The generation of a high-quality anti-**osmotin** antibody begins with the production of a pure antigen, followed by immunization and subsequent antibody purification. Recombinant protein expression is a common and effective method for obtaining the large quantities of purified **osmotin** required for antibody production.[7][8][9]

Recombinant Osmotin Production Workflow

The following diagram illustrates the workflow for producing recombinant **osmotin** protein, which will serve as the antigen for immunization.



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Figure 1: Workflow for Recombinant **Osmotin** Production.

Protocol: Recombinant Osmotin Production

This protocol outlines the steps for expressing and purifying recombinant **osmotin** from E. coli.

Materials:

- Nicotiana tabacum cDNA library

- Primers for **osmotin** gene
- pET expression vector (e.g., pET-28a)
- E. coli DH5 α (for cloning) and BL21(DE3) (for expression)
- Restriction enzymes, T4 DNA ligase
- LB broth and agar, Kanamycin
- Isopropyl β -D-1-thiogalactopyranoside (IPTG)
- Lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
- Wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
- Elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
- Nickel-NTA agarose resin

Procedure:

- Gene Amplification and Cloning:
 - Amplify the **osmotin** gene from a *Nicotiana tabacum* cDNA library using PCR with specific primers.
 - Digest the PCR product and the pET expression vector with appropriate restriction enzymes.
 - Ligate the digested gene into the expression vector.
- Transformation:
 - Transform the ligation product into competent E. coli DH5 α cells for plasmid amplification.
 - Isolate the plasmid and verify the insert by sequencing.
 - Transform the verified plasmid into E. coli BL21(DE3) expression host cells.

- Protein Expression:
 - Inoculate a single colony of transformed BL21(DE3) into LB medium with Kanamycin and grow overnight at 37°C.
 - Inoculate a larger culture with the overnight culture and grow to an OD600 of 0.6-0.8.
 - Induce protein expression by adding IPTG to a final concentration of 1 mM and incubate for 4-6 hours at 37°C.[4]
- Purification:
 - Harvest the cells by centrifugation.
 - Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.
 - Centrifuge the lysate to pellet cell debris and collect the supernatant.
 - Apply the supernatant to a pre-equilibrated Nickel-NTA agarose column.
 - Wash the column with wash buffer to remove non-specifically bound proteins.
 - Elute the recombinant **osmotin** with elution buffer.
 - Confirm the purity and size of the protein using SDS-PAGE. The expected molecular weight of **osmotin** is approximately 24-26 kDa.[4]

Antibody Generation

Polyclonal or monoclonal antibodies can be generated. For broad reactivity, polyclonal antibodies are often a good starting point.

Protocol: Polyclonal Antibody Generation (in Rabbits)

- Immunization:
 - Emulsify 0.5-1.0 mg of purified recombinant **osmotin** with an equal volume of Complete Freund's Adjuvant (CFA).

- Inject the emulsion subcutaneously into two healthy rabbits.
- Booster injections should be administered every 2-3 weeks with 0.25-0.5 mg of protein emulsified in Incomplete Freund's Adjuvant (IFA).
- Titer Monitoring:
 - Collect small blood samples (pre-immune and post-immunization) to monitor the antibody titer using ELISA.
- Antibody Purification:
 - Once a high titer is achieved (typically after 3-4 booster injections), collect the final bleed.
 - Isolate the serum and purify the IgG fraction using Protein A/G affinity chromatography.
 - For higher specificity, perform antigen-affinity purification using the recombinant **osmotin** coupled to a solid support.

Section 2: Validation of the Anti-Osmotin Antibody

Antibody validation is crucial to ensure specificity and functionality in the intended applications.

[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Western Blot Validation

Western blotting is used to confirm that the antibody recognizes a single protein of the correct molecular weight in a complex mixture.[\[11\]](#)[\[14\]](#)

Protocol: Western Blot

- Sample Preparation: Prepare lysates from plant tissues known to express **osmotin** (e.g., tobacco leaves subjected to osmotic stress) and a negative control (e.g., a plant species that does not express **osmotin** or un-stressed tissue).
- SDS-PAGE: Separate 20-30 µg of protein lysate on a 12% SDS-polyacrylamide gel. Include a lane with purified recombinant **osmotin** as a positive control.
- Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

- **Blocking:** Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with the purified anti-**osmotin** antibody (e.g., at a 1:1000 to 1:5000 dilution in blocking buffer) overnight at 4°C.
- **Washing:** Wash the membrane three times for 10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) at a 1:5000 to 1:10,000 dilution for 1 hour at room temperature.
- **Washing:** Repeat the washing step.
- **Detection:** Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

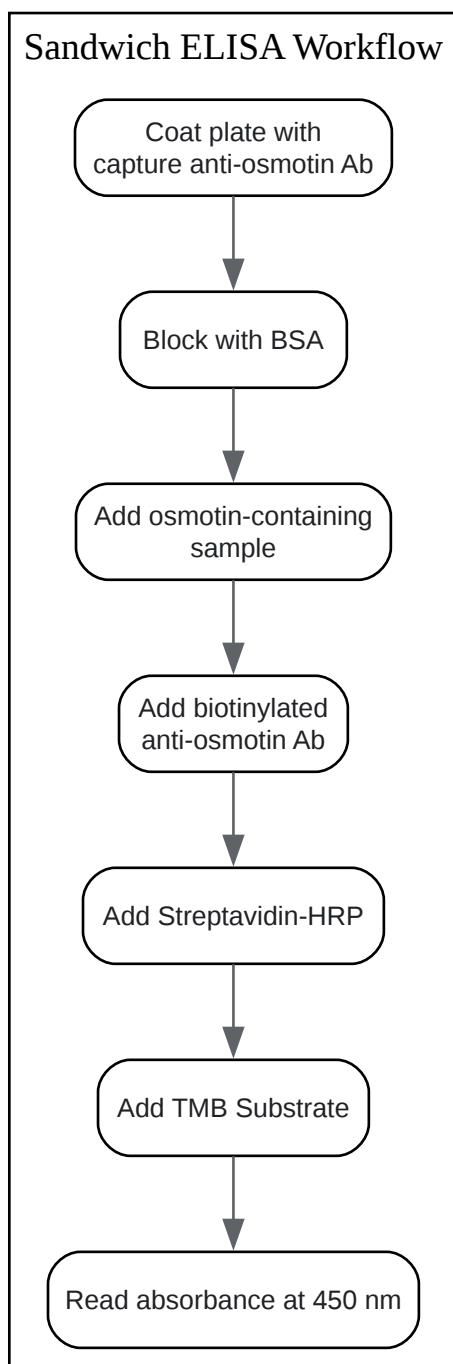
Expected Results: A single band at ~24-26 kDa should be visible in the lanes with recombinant **osmotin** and the **osmotin**-expressing plant lysate. No band should be visible in the negative control lane.

Sample	Expected Band Size (kDa)	Observed Band
Recombinant Osmotin	~26	Strong, single band
Stressed Tobacco Lysate	~24-26	Single band
Non-expressing Lysate	N/A	No band

ELISA (Enzyme-Linked Immunosorbent Assay)

Validation

ELISA is used to quantify the amount of **osmotin** in a sample and to determine the antibody's sensitivity and specificity. A sandwich ELISA format is recommended for high specificity.[\[15\]](#)



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Figure 2: Sandwich ELISA Workflow for **Osmotin** Detection.

Protocol: Sandwich ELISA

- Plate Coating: Coat a 96-well plate with the capture anti-**osmotin** antibody (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
- Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
- Blocking: Block the plate with 1% BSA in PBS for 1-2 hours at room temperature.
- Washing: Repeat the washing step.
- Sample Incubation: Add standards (purified recombinant **osmotin**) and samples to the wells and incubate for 2 hours at room temperature.
- Washing: Repeat the washing step.
- Detection Antibody: Add a biotinylated detection anti-**osmotin** antibody (recognizing a different epitope) and incubate for 1-2 hours at room temperature.
- Washing: Repeat the washing step.
- Enzyme Conjugate: Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
- Washing: Repeat the washing step.
- Substrate Addition: Add TMB substrate and incubate in the dark for 15-30 minutes.
- Stop Reaction: Stop the reaction by adding stop solution (e.g., 2N H₂SO₄).
- Read Absorbance: Read the absorbance at 450 nm.

Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the **osmotin** standards. Use this curve to determine the concentration of **osmotin** in the unknown samples.

Standard Concentration (ng/mL)	Absorbance at 450 nm (OD)
100	2.5
50	1.8
25	1.1
12.5	0.6
6.25	0.3
3.125	0.15
0	0.05

Immunohistochemistry (IHC) Validation

IHC is used to determine the localization of **osmotin** within tissue sections.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Protocol: IHC on Paraffin-Embedded Tissues

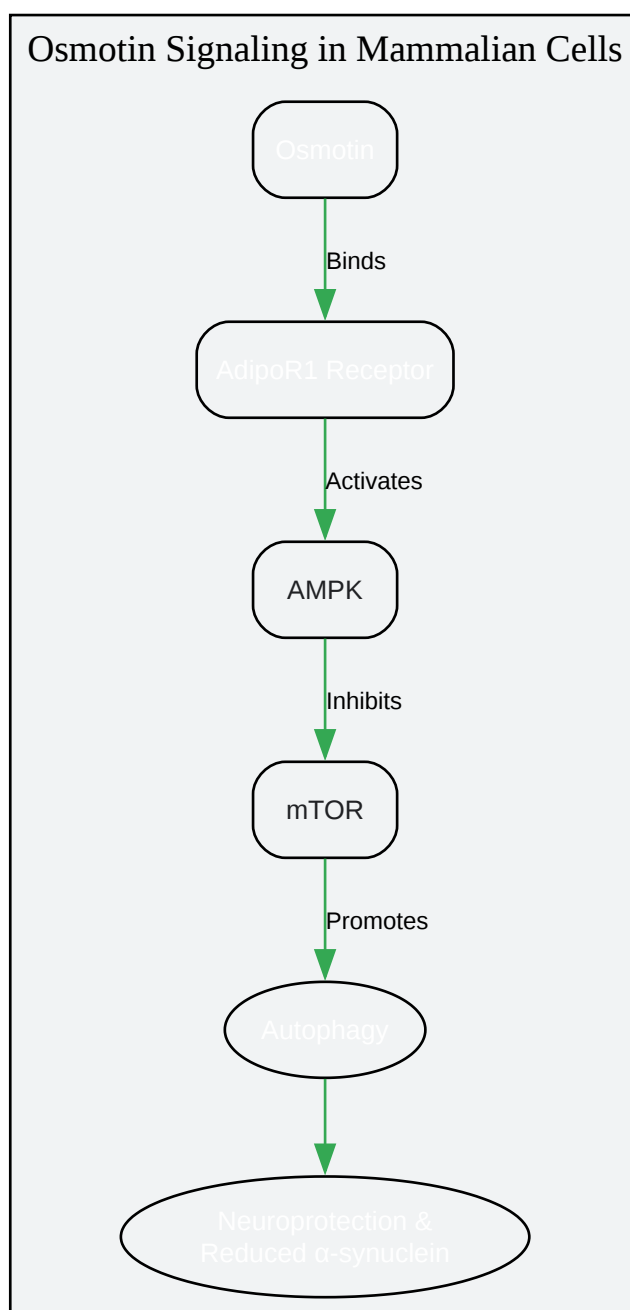
- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 x 10 min).
 - Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 5 minutes each.
 - Rinse with distilled water.
- Antigen Retrieval: Perform heat-induced epitope retrieval using 10 mM sodium citrate buffer (pH 6.0) in a microwave or pressure cooker.
- Peroxidase Blocking: Block endogenous peroxidase activity with 3% H₂O₂ in methanol for 15 minutes.
- Blocking: Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour.

- Primary Antibody Incubation: Incubate with the anti-**osmotin** antibody (e.g., 1:100 to 1:500 dilution) overnight at 4°C in a humidified chamber.
- Washing: Wash slides with PBS (3 x 5 min).
- Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
- Detection: Apply an avidin-biotin-peroxidase complex (ABC) reagent, followed by a DAB substrate kit for visualization.
- Counterstaining: Counterstain with hematoxylin.
- Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a coverslip.

Expected Results: Specific staining should be observed in the cells and tissues known to express **osmotin**. For example, in plants under stress, **osmotin** may accumulate in the vacuole or be secreted.^[1] Negative control sections (incubated without the primary antibody) should show no specific staining.

Section 3: Osmotin Signaling Pathway

Understanding the signaling pathway of **osmotin** is crucial for interpreting experimental results. **Osmotin** can trigger a signaling cascade in yeast leading to apoptosis and shares a signaling pathway with adiponectin in mammalian cells.^{[1][5][21]}



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Figure 3: Osmotin Signaling via AdipoR1 in Mammalian Cells.

In mammalian systems, **osmotin** can bind to the adiponectin receptor 1 (AdipoR1), leading to the activation of AMP-activated protein kinase (AMPK).[6] Activated AMPK can then inhibit the mammalian target of rapamycin (mTOR), which promotes autophagy. This pathway has been implicated in the neuroprotective effects of **osmotin**.[6]

Conclusion:

The protocols and application notes provided here offer a comprehensive framework for the successful generation and rigorous validation of an anti-**osmotin** antibody. A thoroughly validated antibody is an indispensable tool for researchers investigating the diverse biological roles of **osmotin** in plant physiology and its potential therapeutic applications in human health.

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